1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-
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Overview
Description
1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- is a heterocyclic compound that features an imidazole ring substituted with an indene moiety
Preparation Methods
The synthesis of 1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- typically involves the reaction of an indene derivative with an imidazole precursor under specific conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted imidazole compounds with varying functional groups.
Scientific Research Applications
1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This binding often leads to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- can be compared with other imidazole derivatives, such as:
1,3-Diazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline: Used as an n-type dopant in organic electronics.
The uniqueness of 1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
763063-96-3 |
---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
5-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C14H16N2/c1-10(14-8-15-9-16-14)12-7-6-11-4-2-3-5-13(11)12/h2-5,8-10,12H,6-7H2,1H3,(H,15,16) |
InChI Key |
YVTUUJAFPXQJIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC2=CC=CC=C12)C3=CN=CN3 |
Origin of Product |
United States |
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